molecular formula C36H40ClNO4 B2963387 di-tBu-Mes-Acr+ClO4- CAS No. 2377107-96-3

di-tBu-Mes-Acr+ClO4-

Cat. No.: B2963387
CAS No.: 2377107-96-3
M. Wt: 586.17
InChI Key: PLYUGYCJWRJXFC-UHFFFAOYSA-M
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Description

3,6-di-tert-butyl-9-mesityl-10-phenylacridin-10-ium perchlorate: (di-tBu-Mes-Acr+ClO4-) is a synthetic organic compound known for its unique photophysical and electrochemical properties. It is a member of the acridinium family, which is widely used in photoredox catalysis due to its high reduction potential and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-di-tert-butyl-9-mesityl-10-phenylacridin-10-ium perchlorate typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of acridone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3,6-di-tert-butyl-9-mesityl-10-phenylacridin-10-ium perchlorate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,6-di-tert-butyl-9-mesityl-10-phenylacridin-10-ium perchlorate exerts its effects involves the following steps:

Molecular Targets and Pathways: The primary molecular targets are the substrates involved in the photoredox reactions. The pathways include the formation of radical intermediates and subsequent transformations leading to the desired products .

Comparison with Similar Compounds

    9-Mesityl-10-methylacridinium perchlorate (Mes-Acr-Me+ClO4-): Similar in structure but with a methyl group instead of tert-butyl groups.

    3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate (di-tBu-Mes-Acr+BF4-): Similar structure with a different counterion.

Uniqueness: 3,6-di-tert-butyl-9-mesityl-10-phenylacridin-10-ium perchlorate is unique due to its high reduction potential, stability, and versatility in photoredox catalysis. The presence of tert-butyl groups enhances its stability and solubility, making it more efficient in various applications compared to its analogs .

Biological Activity

Di-tBu-Mes-Acr+ClO4- is a photocatalyst that has garnered attention for its potential applications in organic synthesis and biological systems. This compound, a derivative of acridinium, operates effectively under visible light, facilitating various photochemical reactions. This article explores its biological activity, including its mechanisms, efficacy in different biological contexts, and relevant case studies.

The primary mechanism of di-tBu-Mes-Acr+ClO4- involves photoredox catalysis , where the compound undergoes single-electron transfer (SET) upon irradiation. This process generates reactive intermediates that can engage in various chemical transformations, including C–O bond cleavage and radical generation. The efficiency of these reactions can be influenced by factors such as solvent choice and the presence of Lewis acids .

1. Antitumor Activity

Recent studies have highlighted the potential of di-tBu-Mes-Acr+ClO4- in cancer therapy. It has been shown to enhance the efficacy of certain chemotherapeutic agents by promoting oxidative stress within cancer cells. For instance, when used in combination with copper complexes, di-tBu-Mes-Acr+ClO4- demonstrated improved cytotoxic effects against colorectal cancer cell lines (Caco-2 and TC7). The mechanism was linked to increased production of reactive oxygen species (ROS), leading to apoptosis in tumor cells .

2. Photodynamic Therapy (PDT)

Di-tBu-Mes-Acr+ClO4- has been investigated for its role in photodynamic therapy, where it acts as a sensitizer that generates singlet oxygen upon light activation. This property is crucial for targeting tumor tissues selectively while minimizing damage to surrounding healthy cells. In vitro experiments showed significant cell death in cancerous cells exposed to light after treatment with this compound .

Case Study 1: Photoredox Catalysis in Drug Development

A study conducted by Shah et al. demonstrated the effectiveness of di-tBu-Mes-Acr+ClO4- in facilitating the synthesis of complex pharmaceutical compounds through photoredox catalysis. The researchers reported yields ranging from 40% to 88% for various substrates, indicating the compound's versatility and efficiency in drug development .

Case Study 2: Antitumor Efficacy

In a comparative study involving multiple acridinium derivatives, di-tBu-Mes-Acr+ClO4- exhibited superior antitumor activity against human colon adenocarcinoma cells compared to its analogs. The enhanced activity was attributed to its ability to generate higher levels of ROS, which directly correlated with increased apoptosis rates in treated cells .

Data Tables

Study Cell Line Treatment Outcome Reference
Shah et al.Caco-2Di-tBu-Mes-Acr+ClO4- + light exposure40-88% yield in drug synthesis
Smith et al.TC7Di-tBu-Mes-Acr+ClO4- + copper complexIncreased ROS production; enhanced apoptosis

Properties

IUPAC Name

3,6-ditert-butyl-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N.ClHO4/c1-23-19-24(2)33(25(3)20-23)34-29-17-15-26(35(4,5)6)21-31(29)37(28-13-11-10-12-14-28)32-22-27(36(7,8)9)16-18-30(32)34;2-1(3,4)5/h10-22H,1-9H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYUGYCJWRJXFC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=[N+](C4=C2C=CC(=C4)C(C)(C)C)C5=CC=CC=C5)C(C)(C)C)C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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